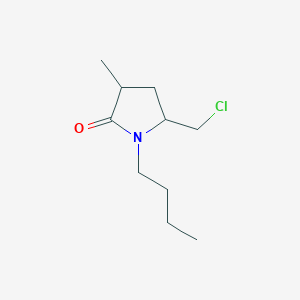propanedinitrile CAS No. 647839-65-4](/img/structure/B12609305.png)
[(6-Chloropyridin-3-yl)methyl](cyclopropylmethyl)propanedinitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(6-Chloropyridin-3-yl)methylpropanedinitrile is a chemical compound characterized by its unique structure, which includes a chloropyridine ring and a cyclopropylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (6-Chloropyridin-3-yl)methylpropanedinitrile typically involves multiple steps, starting with the preparation of the chloropyridine derivative. The chloropyridine is then reacted with cyclopropylmethyl bromide under specific conditions to form the desired compound. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of (6-Chloropyridin-3-yl)methylpropanedinitrile may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound, making it suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(6-Chloropyridin-3-yl)methylpropanedinitrile undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The chloropyridine ring allows for substitution reactions, where the chlorine atom can be replaced by other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
(6-Chloropyridin-3-yl)methylpropanedinitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (6-Chloropyridin-3-yl)methylpropanedinitrile involves its interaction with specific molecular targets. The chloropyridine ring can interact with enzymes or receptors, leading to changes in their activity. The cyclopropylmethyl group may also play a role in modulating the compound’s overall biological activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
(6-Chloropyridin-3-yl)methylpropanedinitrile can be compared with other similar compounds, such as:
- N-[(6-Chloropyridin-3-yl)methyl]-N-methylamine
- 2-Chloro-5-(methylaminomethyl)pyridine
- 1-(6-Chloropyridin-3-yl)-N-methylmethanamine
These compounds share structural similarities but differ in their functional groups and overall reactivity. (6-Chloropyridin-3-yl)methylpropanedinitrile is unique due to the presence of both the chloropyridine ring and the cyclopropylmethyl group, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
647839-65-4 |
|---|---|
Molekularformel |
C13H12ClN3 |
Molekulargewicht |
245.71 g/mol |
IUPAC-Name |
2-[(6-chloropyridin-3-yl)methyl]-2-(cyclopropylmethyl)propanedinitrile |
InChI |
InChI=1S/C13H12ClN3/c14-12-4-3-11(7-17-12)6-13(8-15,9-16)5-10-1-2-10/h3-4,7,10H,1-2,5-6H2 |
InChI-Schlüssel |
WSHJZCKXFOZQJQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1CC(CC2=CN=C(C=C2)Cl)(C#N)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-{[4-(Decyloxy)phenyl]methyl}pyrimidine-2,4-diamine](/img/structure/B12609233.png)
![1,4-Naphthalenedione, 2-[(4-chlorophenyl)amino]-3-(phenylsulfinyl)-](/img/structure/B12609243.png)


![3-[(2-Chlorophenyl)methyl]-2-methylpyridin-4(1H)-one](/img/structure/B12609261.png)
![5-{[(2S)-3-Bromo-4-methyl-2-(trimethylsilyl)pent-3-en-1-yl]oxy}-5-oxopentanoate](/img/structure/B12609269.png)


![8,8'-[Butane-1,4-diylbis(oxy)]bis(2-methylquinoline)](/img/structure/B12609283.png)
![3-[4-(Benzyloxy)oxan-4-yl]-5-fluorophenol](/img/structure/B12609284.png)
![3-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile](/img/structure/B12609286.png)



